Discovery and development of ERRalpha-targeting PROTACs
Discovery and development of ERRalpha-targeting PROTACs
Targeted Degradation of the Orphan Nuclear Receptor ERR : A Technical Guide to PROTAC Discovery
-Targeting PROTACsExecutive Summary: The Shift from Inhibition to Degradation
The Estrogen-Related Receptor alpha (ERR
While inverse agonists like XCT-790 have validated ERR
Part 1: Ligand Strategy & Rational Design
The Warhead: Modifying Inverse Agonists
The first step in PROTAC design is selecting a ligand that binds the ERR
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Source Ligand: XCT-790 is the canonical inverse agonist. However, direct conjugation to XCT-790 often results in poor physicochemical properties.
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Optimization Strategy: Structure-Activity Relationship (SAR) studies, particularly those by the Ding group and Peng et al., demonstrate that the thiadiazole moiety of XCT-790 can be modified or removed to improve linker attachment without abolishing binding affinity.
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Key Insight: The warhead must retain the ability to induce a conformational change that permits E3 ligase recruitment. A truncated analogue of XCT-790 (often referred to as the "methoxy-amide" derivative) serves as an ideal warhead.
E3 Ligase Recruitment: VHL vs. CRBN
For ERR
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Causality: ERR
is a nuclear protein.[2] VHL-based PROTACs have shown superior nuclear permeation and stability profiles in breast cancer cell lines (MCF-7, MDA-MB-231) compared to CRBN counterparts, which sometimes suffer from neosubstrate degradation issues (e.g., GSPT1 degradation).
Linkerology: The "Goldilocks" Zone
The linker is not merely a bridge; it determines the ternary complex cooperativity (
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Composition: Alkyl chains vs. PEG.
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Optimal Length: Data suggests a 6-carbon alkyl linker or short PEG chain (2-3 units) provides the optimal spatial geometry for ERR
-VHL dimerization. Linkers that are too long (>12 atoms) introduce entropic penalties that reduce degradation efficiency ( ).
Part 2: Experimental Workflows & Visualization
Design & Synthesis Cycle
The following diagram illustrates the iterative process of PROTAC development, moving from in silico docking to biological validation.
Caption: Iterative design cycle for ERR
Part 3: Technical Protocols (Self-Validating Systems)
Chemical Synthesis: Amide Coupling Strategy
Objective: Conjugate the ERR
Protocol:
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Activation: Dissolve the carboxylic acid-terminated ERR
ligand (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at to form the activated ester. -
Coupling: Add the VHL-linker-amine (1.0 eq) dropwise.
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Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material.
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Purification: Quench with water, extract with EtOAc, and purify via High-Performance Liquid Chromatography (HPLC) using a C18 column (Water/Acetonitrile gradient).
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Validation:
-NMR and HRMS must confirm identity and purity (>95%).
Biological Validation: The "DC50" Determination
Objective: Determine the concentration required to degrade 50% of the target protein (
Protocol:
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Cell Seeding: Seed MDA-MB-231 cells (TNBC model) at
cells/well in 6-well plates. Allow attachment for 24h. -
Treatment: Treat cells with the PROTAC in a dose-response format (e.g., 1 nM, 10 nM, 100 nM, 1
M, 10 M).-
Control 1: DMSO (Vehicle).[3]
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Control 2: Epoxomicin (Proteasome Inhibitor) + PROTAC (to prove UPS mechanism).
-
-
Incubation: Incubate for 16–24 hours. (Note: ERR
has a moderate half-life; 24h is optimal). -
Lysis: Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.
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Western Blot:
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Primary Antibody: Anti-ERR
(e.g., Cell Signaling Technology). -
Loading Control: Anti-Vinculin or Anti-GAPDH.
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Crucial Step: Quantify bands using ImageJ.[4] Plot signal intensity vs. log[concentration].
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Mechanism of Action: The "Hook Effect"
A hallmark of PROTACs is the "Hook Effect" at high concentrations, where binary complexes (PROTAC-Target and PROTAC-E3) outcompete the productive ternary complex.
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Experimental Setup: Extend the dose-response curve to 50–100
M. -
Validation Criteria: A bell-shaped degradation curve confirms the mechanism is event-driven (ternary complex dependent) rather than simple inhibition.
Part 4: Data Presentation & Signaling Pathway
Comparative Data: Inhibitor vs. Degrader
The following table summarizes the typical performance metrics of a lead PROTAC (e.g., Compound 6c series) versus the parent inhibitor.
| Feature | XCT-790 (Inverse Agonist) | ERR |
| Mechanism | Conformational disruption of PGC-1 | Ubiquitin-mediated proteasomal degradation |
| Potency ( | ~300 - 500 nM ( | 10 - 30 nM ( |
| Max Effect ( | N/A (Inhibition only) | > 85% Degradation |
| Duration of Action | Transient (Requires occupancy) | Prolonged (Catalytic turnover) |
| Specificity | Moderate (Off-target mitochondrial tox) | High (Requires specific ternary complex) |
Mechanism of Action Diagram
This diagram visualizes the molecular events required for successful ERR
Caption: The catalytic cycle of ERR
References
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Identification of New Small-Molecule Inducers of Estrogen-rel
(ERR ) Degradation. Peng, Y., et al. (2019).[2] ACS Medicinal Chemistry Letters. [Link] (Key reference for Compound 6c and the VHL-linker-XCT790 design strategy). -
The orphan nuclear receptor ERR
: a metabolic regulator in cancer. Deblois, G., & Giguère, V. (2013). Nature Reviews Cancer. [Link] (Authoritative source on ERR biology and PGC-1 interaction). -
Discovery of First-in-Class ERR
PROTAC Degraders. Ding, K., et al. (2020).[4] Journal of Medicinal Chemistry. [Link] (Primary source for the synthesis and SAR of the thiadiazole-modified warheads). -
Regulation of mitochondrial biogenesis and function by the ERR
-PGC-1 transcriptional complex. Scarpulla, R. C. (2008). Biochimica et Biophysica Acta. [Link] (Mechanistic grounding for the functional readouts of degradation). -
Catalytic in vivo protein knockdown by small-molecule PROTACs. Bondeson, D. P., et al. (2015). Nature Chemical Biology. [Link] (Foundational text for VHL-based PROTAC design principles).
Sources
- 1. Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]
